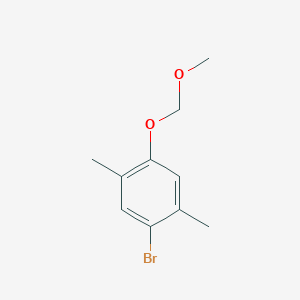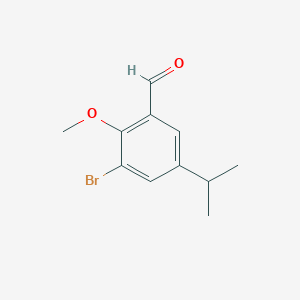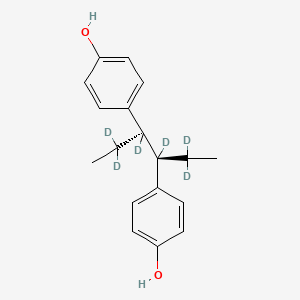
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is a deuterium-labeled derivative of hexestrol, a synthetic nonsteroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is synthesized by incorporating deuterium into the hexestrol molecule. The process typically involves the hydrogenation of hexestrol in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .
Industrial Production Methods
Industrial production of Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, hexestrol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hexestrol .
Aplicaciones Científicas De Investigación
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) has several applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of hexestrol in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the behavior of hexestrol in the body.
Industry: Employed in the development of new drugs and in quality control processes.
Mecanismo De Acción
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) exerts its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The deuterium labeling does not significantly alter the binding affinity but provides a means to study the compound’s behavior in vivo .
Comparación Con Compuestos Similares
Similar Compounds
Hexestrol: The parent compound, a synthetic nonsteroidal estrogen.
Diethylstilbestrol (DES): Another synthetic estrogen with similar properties.
Estradiol: A natural estrogen with high affinity for estrogen receptors.
Uniqueness
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with the non-labeled compound .
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D |
Clave InChI |
PBBGSZCBWVPOOL-ZPGLNTSGSA-N |
SMILES isomérico |
[2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C |
SMILES canónico |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)



![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

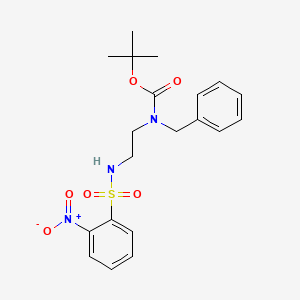
![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
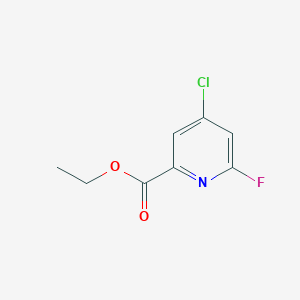
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)

